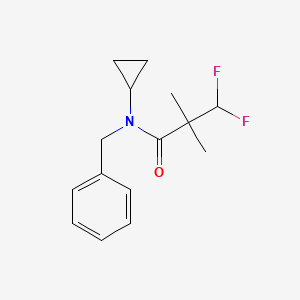
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a cyclopentene ring attached to a carboxamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide typically involves the reaction of 2-fluoroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming the desired carboxamide product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the carboxamide functional group can facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-fluorophenyl)-N-methylamine: A structurally similar compound with a simpler amine functional group.
N-(2-fluorophenyl)piperazine: Contains a piperazine ring instead of a cyclopentene ring.
N-(2-fluorophenyl)-N-methylacetamide: Similar structure but with an acetamide functional group.
Uniqueness
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is unique due to the presence of the cyclopentene ring, which can impart distinct chemical and biological properties compared to other similar compounds. The combination of the fluorophenyl group and the cyclopentene ring can enhance the compound’s stability, reactivity, and potential biological activities.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-15(12-9-5-4-8-11(12)14)13(16)10-6-2-3-7-10/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTXZWSODFIVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]-3-[2-(pyridazin-3-ylamino)ethyl]urea](/img/structure/B7426524.png)
![N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]-4-(piperidine-1-carbonyl)piperazine-1-carboxamide](/img/structure/B7426533.png)
![Methyl 2-chloro-4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)oxybenzoate](/img/structure/B7426545.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7426560.png)
![N'-[1-[benzyl(methyl)amino]-3-methylbutan-2-yl]-N-(2,6-dimethyl-3-nitrophenyl)oxamide](/img/structure/B7426567.png)
![1-ethyl-N-[4-(triazol-2-yl)phenyl]imidazole-2-carboxamide](/img/structure/B7426571.png)
![4-(5-methyl-1H-pyrazol-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7426572.png)
![1-ethyl-N-[4-(triazol-1-yl)phenyl]imidazole-2-carboxamide](/img/structure/B7426583.png)

![3-[[3-(3-Carboxypropanoyl)phenyl]sulfamoyl]-5-fluorobenzoic acid](/img/structure/B7426598.png)
![3-[[3-(3-Carboxypropanoyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7426609.png)
![4-[[2-(3,4-Dichlorophenyl)cyclopropanecarbonyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7426615.png)
![6-[(5-Bromo-6-chloro-2,3-dihydroindol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7426625.png)
